2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine derivatives with boronic acid or boronic ester reagents. One common method is the halogen-metal exchange followed by borylation. This process involves the use of halogenated pyridine, which undergoes a reaction with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate. This intermediate is then reacted with a boronic ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized products.
Reduction: The compound can be reduced under specific conditions to form different reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: This compound is similar in structure but lacks the 1H-pyridin-2-one moiety.
2-Aminopyridine-4-boronic acid pinacol ester: This compound contains an amino group instead of the 1H-pyridin-2-one moiety.
Uniqueness
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the 1H-pyridin-2-one and pyridine moieties, which provide distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Properties
CAS No. |
1402172-62-6 |
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Molecular Formula |
C16H19BN2O3 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridin-2-one |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-8-9-18-13(11-12)19-10-6-5-7-14(19)20/h5-11H,1-4H3 |
InChI Key |
WULPAZIXVYIKJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=CC3=O |
Origin of Product |
United States |
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